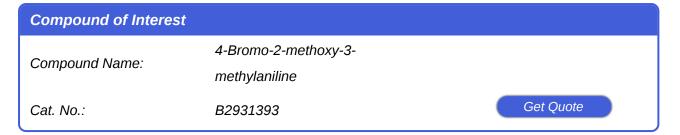


A Comparative Guide to the Structure-Activity Relationship of Substituted Aniline Analogs

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For Researchers, Scientists, and Drug Development Professionals

The **4-bromo-2-methoxy-3-methylaniline** scaffold represents a promising starting point for the development of novel therapeutic agents. While comprehensive structure-activity relationship (SAR) studies on this specific scaffold are not extensively documented in publicly available literature, a comparative analysis of closely related substituted aniline analogs provides valuable insights into the structural requirements for biological activity. This guide synthesizes findings from various studies on bromo-methoxyanilines, bromo-methylanilines, and methoxy-methylanilines, primarily in the context of their activity as kinase inhibitors and receptor modulators.

Quantitative Data Summary

The following table summarizes the observed effects of various substituents on the aniline ring on the biological activity of the parent compounds. The data is compiled from studies on different biological targets, and therefore, direct comparison of absolute potencies (e.g., IC50 values) across different studies is not feasible. Instead, the table focuses on the relative impact of the substitutions on activity.



Scaffold Class	Substitutio n Position	Substituent	Observed Effect on Activity	Target Class/Assa y	Reference
Anilinoquinaz olines	3-position of aniline	Fluoro	Improved potency	mGlu5 Antagonist	[1]
Anilinoquinaz olines	3-position of aniline	Bromo	Improved potency	mGlu5 Antagonist	[1]
Anilinoquinaz olines	3-position of aniline	Methyl	Improved potency	mGlu5 Antagonist	[1]
Anilinoquinaz olines	3-position of aniline	Trifluorometh yl	Decreased potency	mGlu5 Antagonist	[1]
Anilinoquinaz olines	3-position of aniline	Methoxy	Weak activity	mGlu5 Antagonist	[1]
2-Anilino Triazolopyrimi dines	para-position of aniline	Methyl	Optimal antiproliferati ve activity	Tubulin Polymerizatio n Inhibitor	[2]
2-Anilino Triazolopyrimi dines	para-position of aniline	Ethyl	High antiproliferati ve activity	Tubulin Polymerizatio n Inhibitor	[2]
2-Anilino Triazolopyrimi dines	para-position of aniline	Methoxy	Moderate antiproliferati ve activity	Tubulin Polymerizatio n Inhibitor	[2]
2-Substituted Aniline Pyrimidines	2-position of aniline	Various substituted anilines	Good inhibitory activities (IC50 = 8.1– 462 nM)	Mer Kinase Inhibitor	[3]

Note: This table is a qualitative summary of SAR trends observed in the cited literature. The specific biological context and the rest of the molecular scaffold play a crucial role in the overall activity.



Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of substituted aniline analogs, based on the available literature.

General Synthesis of Substituted Anilines

A common route for the synthesis of substituted anilines involves the protection of the amine group, followed by bromination and subsequent hydrolysis, as described for the synthesis of 4-bromo-2-methylaniline.

Step 1: Arylamine Protection

- To a solution of the starting aniline (e.g., o-toluidine) in a suitable solvent, add acetic anhydride.
- Stir the reaction mixture at a constant temperature (e.g., 50-70 °C).
- After the reaction is complete, pour the mixture into cold water to precipitate the N-acylated product.
- Filter, wash, and dry the product to obtain the protected aniline.

Step 2: Bromination

- Dissolve the N-acylated aniline in a suitable solvent (e.g., carbon tetrachloride).
- Add a brominating agent, such as N-bromosuccinimide (NBS).
- Reflux the mixture for several hours.
- Cool the reaction mixture and isolate the solid product by filtration.
- Wash the solid with a hot solvent and dry to obtain the brominated product.

Step 3: Hydrolysis (Deprotection)



- Suspend the brominated, N-acylated aniline in a mixture of concentrated hydrochloric acid and a co-solvent like dioxane.
- Reflux the mixture for 1.5-2.5 hours.
- Neutralize the reaction mixture with an aqueous base (e.g., ammonia solution) to a pH of 8-10.
- Extract the product with an organic solvent, wash the organic layer, and dry it over an anhydrous drying agent (e.g., magnesium sulfate).
- Remove the solvent under reduced pressure and recrystallize the crude product to obtain the pure substituted aniline[4].

In Vitro Kinase Inhibition Assay

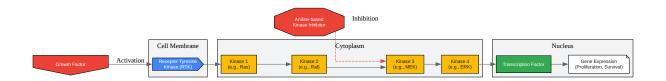
The inhibitory activity of the synthesized compounds against specific kinases is often determined using in vitro kinase assays.

- Prepare a reaction mixture containing the kinase, a suitable buffer, ATP, and the substrate.
- Add the test compound at various concentrations.
- Incubate the reaction mixture at a specific temperature (e.g., 37 °C) for a set period.
- Stop the reaction and measure the amount of product formed or the remaining ATP. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve[3].

Visualizations General Kinase Signaling Pathway

Many of the biologically active substituted anilines act as kinase inhibitors. The following diagram illustrates a simplified, generic kinase signaling pathway that is often a target in cancer therapy.





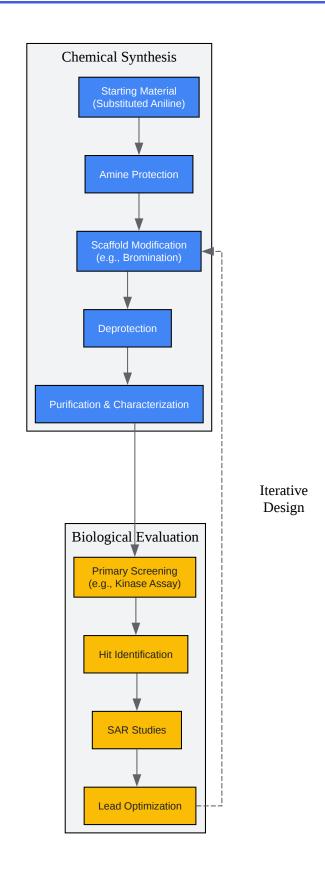
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Caption: A simplified representation of a generic kinase signaling cascade.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel aniline-based compounds.





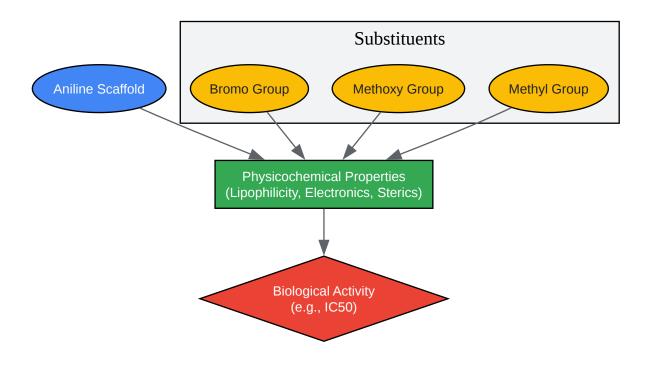
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Caption: A typical workflow for the synthesis and evaluation of aniline analogs.



Logical Relationship of SAR Components

This diagram illustrates the logical relationship between the chemical structure of the aniline analogs and their resulting biological activity.



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Caption: The relationship between aniline scaffold, substituents, and activity.

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